N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine
Brand Name: Vulcanchem
CAS No.: 152382-67-7
VCID: VC21139778
InChI: InChI=1S/C11H16N4O2S/c1-7(2)8(3)13-11-14-9-4-5-12-6-10(9)18(16,17)15-11/h4-8H,1-3H3,(H2,13,14,15)
SMILES: CC(C)C(C)N=C1NC2=C(C=NC=C2)S(=O)(=O)N1
Molecular Formula: C11H16N4O2S
Molecular Weight: 268.34 g/mol

N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine

CAS No.: 152382-67-7

Cat. No.: VC21139778

Molecular Formula: C11H16N4O2S

Molecular Weight: 268.34 g/mol

* For research use only. Not for human or veterinary use.

N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine - 152382-67-7

Specification

CAS No. 152382-67-7
Molecular Formula C11H16N4O2S
Molecular Weight 268.34 g/mol
IUPAC Name N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-imine
Standard InChI InChI=1S/C11H16N4O2S/c1-7(2)8(3)13-11-14-9-4-5-12-6-10(9)18(16,17)15-11/h4-8H,1-3H3,(H2,13,14,15)
Standard InChI Key XWCFBKQZEWEFOD-UHFFFAOYSA-N
Isomeric SMILES CC(C)C(C)NC1=NS(=O)(=O)C2=C(N1)C=CN=C2
SMILES CC(C)C(C)N=C1NC2=C(C=NC=C2)S(=O)(=O)N1
Canonical SMILES CC(C)C(C)NC1=NS(=O)(=O)C2=C(N1)C=CN=C2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator